molecular formula C32H29N3O5 B2572443 (2-benzo[d]1,3-dioxolen-5-yl-3-(4-methoxyphenyl)-1-oxo(4-2,3,4-trihydroisoquinolyl))-N-(4-(dimethylamino)phenyl)formamide CAS No. 1022413-55-3

(2-benzo[d]1,3-dioxolen-5-yl-3-(4-methoxyphenyl)-1-oxo(4-2,3,4-trihydroisoquinolyl))-N-(4-(dimethylamino)phenyl)formamide

Cat. No. B2572443
M. Wt: 535.6
InChI Key: VRNHFJOYOCFDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-benzo[d]1,3-dioxolen-5-yl-3-(4-methoxyphenyl)-1-oxo(4-2,3,4-trihydroisoquinolyl))-N-(4-(dimethylamino)phenyl)formamide is a useful research compound. Its molecular formula is C32H29N3O5 and its molecular weight is 535.6. The purity is usually 95%.
BenchChem offers high-quality (2-benzo[d]1,3-dioxolen-5-yl-3-(4-methoxyphenyl)-1-oxo(4-2,3,4-trihydroisoquinolyl))-N-(4-(dimethylamino)phenyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-benzo[d]1,3-dioxolen-5-yl-3-(4-methoxyphenyl)-1-oxo(4-2,3,4-trihydroisoquinolyl))-N-(4-(dimethylamino)phenyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Heterocyclic Compounds : Research includes the synthesis of substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles, indicating the exploration of novel heterocyclic compounds which could be used in various medicinal chemistry applications. Such processes often involve reactions with dimethylformamide, showcasing the methodology for creating complex molecules (Holzer & Hahn, 2003).

  • Novel Synthesis and Biological Activity of Benzothiazole and Pyrimido[2,1-b][1,3]benzothiazole Derivatives : This study illustrates the synthesis of novel compounds with potential antimicrobial activity, highlighting the role of dimethylformamide in facilitating these syntheses (Badne, Swamy, Bhosale, & Kuberkar, 2011).

  • Coordination and Reactivity of Phenyl Isocyanides : Investigation into the coordination and reactivity of isocyanides, which could offer insights into the development of new compounds with unique structural and functional properties (Facchin, Michelin, Mozzon, & Tassan, 2002).

Potential Applications

  • Anti-Inflammatory and Analgesic Agents : The development of novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents, indicating potential therapeutic applications of complex organic molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Synthesis of Tetra- and Penta-Heterocyclic Compounds : Demonstrates the exploration of compounds incorporating isoquinoline moiety for potential use in medicinal chemistry (Abdallah, Hassaneen, & Abdelhadi, 2009).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N3O5/c1-34(2)22-12-10-21(11-13-22)33-31(36)29-25-6-4-5-7-26(25)32(37)35(23-14-17-27-28(18-23)40-19-39-27)30(29)20-8-15-24(38-3)16-9-20/h4-18,29-30H,19H2,1-3H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNHFJOYOCFDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C4=CC5=C(C=C4)OCO5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-benzo[d]1,3-dioxolen-5-yl-3-(4-methoxyphenyl)-1-oxo(4-2,3,4-trihydroisoquinolyl))-N-(4-(dimethylamino)phenyl)formamide

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